2-((1,3-Dioxoisoindolin-2-yl)amino)ethyl acetate
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Overview
Description
2-((1,3-Dioxoisoindolin-2-yl)amino)ethyl acetate is a chemical compound with the molecular formula C12H11NO4 and a molecular weight of 233.22 g/mol . This compound is characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3, making it a member of the N-isoindoline-1,3-dione heterocycles . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,3-Dioxoisoindolin-2-yl)amino)ethyl acetate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reagents used in this reaction include furfural, dimethylhydrazine, and maleimides, which help achieve moderate to outstanding yields (41–97%) .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((1,3-Dioxoisoindolin-2-yl)amino)ethyl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of reactive functional groups within the compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions are carefully controlled to ensure the desired transformation of the compound.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products often retain the core isoindoline structure while incorporating new functional groups .
Scientific Research Applications
2-((1,3-Dioxoisoindolin-2-yl)amino)ethyl acetate has a wide range of scientific research applications :
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of various chemical compounds.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development and as a pharmacological agent.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-((1,3-Dioxoisoindolin-2-yl)amino)ethyl acetate involves its interaction with specific molecular targets and pathways . The compound’s effects are mediated through its binding to enzymes and receptors, leading to modulation of their activity. The exact molecular targets and pathways involved vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-((1,3-Dioxoisoindolin-2-yl)amino)ethyl acetate can be compared with other similar compounds, such as:
- Ethyl 2-(1,3-Dioxoisoindolin-2-yl)acetate
- Ethyl 2-((1,3-Dioxoisoindolin-2-yl)oxy)acetate
- Ethyl 2-[2-(1,3-Dioxoisoindolin-2-yl)acetamido]acetate
These compounds share the core isoindoline structure but differ in their functional groups and specific chemical properties. The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications .
Properties
Molecular Formula |
C12H12N2O4 |
---|---|
Molecular Weight |
248.23 g/mol |
IUPAC Name |
2-[(1,3-dioxoisoindol-2-yl)amino]ethyl acetate |
InChI |
InChI=1S/C12H12N2O4/c1-8(15)18-7-6-13-14-11(16)9-4-2-3-5-10(9)12(14)17/h2-5,13H,6-7H2,1H3 |
InChI Key |
BPLWKGWYQCQFBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCNN1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
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